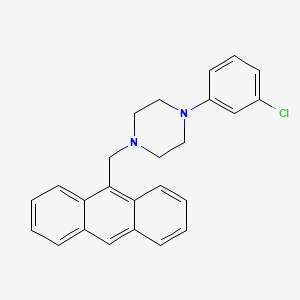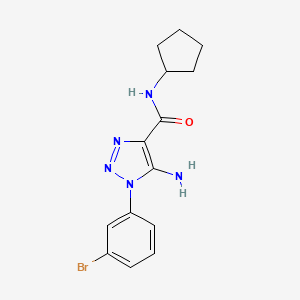
5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for drug development, biochemistry, and other scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the target cells. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide are still being studied. However, it has been shown to exhibit anti-cancer activity in various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activity, suggesting potential applications in the field of infectious disease research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is its potential as a candidate for drug development. The compound has shown promising anti-cancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as a candidate for the development of new cancer therapies. Additionally, the compound's antibacterial and antifungal properties could be further explored for potential applications in the field of infectious disease research. Further studies are also needed to fully understand the compound's mechanism of action and its potential effects on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 3-bromobenzonitrile, cyclopentylamine, and sodium azide. The reaction proceeds through several steps, including the formation of intermediates such as 3-bromo-phenylacetonitrile and 3-bromo-phenylacetic acid. The final product is obtained by the reaction of the intermediate with cyclopentylamine and subsequent purification.
Aplicaciones Científicas De Investigación
The unique structure and properties of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in drug development. The compound has been shown to exhibit potential anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has also been investigated for its potential antibacterial and antifungal properties.
Propiedades
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclopentyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-9-4-3-7-11(8-9)20-13(16)12(18-19-20)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLANZOORAVTFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
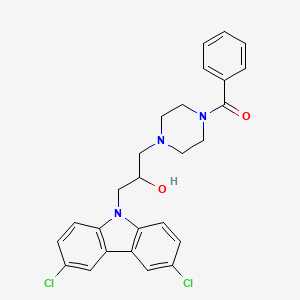
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
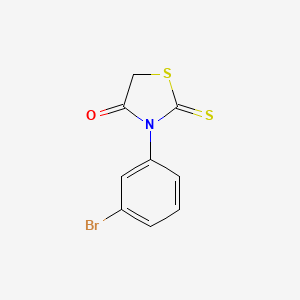
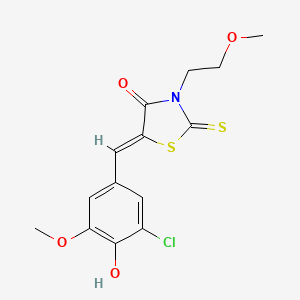
![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
